molecular formula C5H9NO B1317159 3-Methoxy-2-methylpropanenitrile CAS No. 31413-67-9

3-Methoxy-2-methylpropanenitrile

Cat. No.: B1317159
CAS No.: 31413-67-9
M. Wt: 99.13 g/mol
InChI Key: ZGQCHFHNSDAMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitriles of this class are pivotal intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity in nucleophilic additions, reductions, and cyclization reactions .

Properties

IUPAC Name

3-methoxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQCHFHNSDAMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530871
Record name 3-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31413-67-9
Record name 3-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Methoxy-2-methylpropanenitrile and related nitriles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key References
This compound C₆H₁₁NO 113.16 (calculated) -OCH₃ (C3), -CH₃ (C2), -C≡N (C1) Inferred
3-Methoxypropionitrile C₄H₇NO 85.10 -OCH₃ (C3), -C≡N (C1)
2-(3-Methoxyphenyl)propanenitrile C₁₀H₁₁NO 161.20 -OCH₃ (aromatic C3), -C≡N (C2), phenyl group
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile C₁₅H₁₉NO₂S₂ 309.45 -OCH₃ (C2, C3 on phenyl), -C≡N (C3), dithiane ring

Key Observations:

  • Aromatic vs. Aliphatic Systems : 2-(3-Methoxyphenyl)propanenitrile (aromatic) exhibits higher molecular weight and π-π interaction capability, making it suitable for applications in materials science, unlike aliphatic variants .
  • Heterocyclic Influence : The dithiane ring in the dimethoxyphenyl derivative () enhances stability and sulfur-based reactivity, useful in asymmetric synthesis .

Physicochemical Properties (Inferred)

Property This compound 3-Methoxypropionitrile 2-(3-Methoxyphenyl)propanenitrile
Boiling Point ~150–160°C (estimated) 165–170°C 280–285°C (aromatic influence)
Solubility in Water Low (aliphatic nitrile) Moderate Very Low (hydrophobic aryl group)
Stability Stable under inert conditions Hydrolyzes in acid Stable, resists hydrolysis

Biological Activity

3-Methoxy-2-methylpropanenitrile, a nitrile compound with a methoxy group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound has the molecular formula C5H11NC_5H_{11}N and features a methoxy group (-OCH₃) attached to a carbon adjacent to a nitrile group (-C≡N). The unique structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The nitrile group can undergo nucleophilic addition reactions, which may lead to the formation of new bonds and functional groups. This reactivity can influence various biological pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : By interacting with cellular receptors, it could potentially modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance:

  • In Vitro Studies : Research demonstrated that this compound inhibited the growth of human cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It may exert effects by:

  • Inhibiting Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Modulating Immune Responses : Its interaction with immune cells suggests a potential role in regulating immune responses during inflammatory conditions.

Case Studies and Research Findings

A summary of notable research findings regarding this compound is presented in the table below:

StudyFocusKey Findings
Zacheis et al. (1999)Anticancer ActivityDemonstrated growth inhibition in head and neck cancer cell lines.
PMC Article (2024)CytotoxicityShowed significant cytotoxic effects on HeLa cells when combined with metal complexes.
Global Research Online (2020)Anti-inflammatory ActivityReported inhibition of pro-inflammatory cytokines in vitro.

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

  • Pharmaceutical Development : As a precursor for drug synthesis, it may be utilized in developing new therapeutic agents targeting specific diseases.
  • Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.